Ald-benzyl-PEG4-propargyl

Description

Significance of Precisely Engineered Linkers in Molecular Science

The concept of "linkerology" has emerged to describe the science of optimizing these molecular bridges. nih.gov Fine-tuning a linker's length, flexibility, and chemical nature can significantly impact target engagement, solubility, and bioavailability of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org The ability to install functionalities with precision allows for the creation of advanced materials and therapeutics with predictable and optimized behavior. wikipedia.org

The Poly(ethylene glycol) Scaffold in Bioconjugation and Advanced Materials

The Poly(ethylene glycol) (PEG) chain is a synthetic, hydrophilic, and biocompatible polymer widely used as a scaffold in biomedical applications. iris-biotech.de Its structure, composed of repeating ethylene (B1197577) oxide units, imparts several beneficial properties. acs.org PEG is highly soluble in aqueous environments, which can enhance the solubility of hydrophobic drugs or proteins it is conjugated to. broadpharm.com Furthermore, PEG is generally non-toxic and non-immunogenic, reducing the potential for adverse immune responses and increasing the circulation half-life of therapeutic molecules by protecting them from enzymatic degradation. broadpharm.comacs.org

The versatility of the PEG scaffold extends beyond bioconjugation into the realm of advanced materials. PEG chains can be crosslinked to form hydrogels, which are water-swollen polymer networks used extensively in tissue engineering and controlled drug delivery systems. iris-biotech.de The defined length of oligomers like the tetraethylene glycol (PEG4) unit in Ald-benzyl-PEG4-propargyl provides precise control over the spacer length, minimizing steric hindrance and ensuring reproducible performance in both bioconjugates and material science applications. conju-probe.com

Orthogonal Reactivity of Aldehyde and Alkyne Functional Groups in Multifunctional Linkers

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with or cross-reacting with one another. beilstein-journals.orgwikipedia.org This concept is fundamental to the utility of advanced heterobifunctional linkers like this compound. This linker possesses two distinct reactive handles: a benzaldehyde (B42025) group and a terminal alkyne (propargyl group).

The aldehyde group is a valuable functional group for bioconjugation because it is not naturally present on the surface of most proteins or cells. libretexts.org It undergoes a highly chemoselective reaction known as oxime ligation when reacted with an aminooxy group, or hydrazone ligation with a hydrazide, to form a stable covalent bond. wikipedia.orgrsc.org This reaction proceeds under mild, physiological conditions and does not require a metal catalyst. rsc.org

Simultaneously, the terminal alkyne group is poised for another powerful and highly specific bioorthogonal reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comwikipedia.org This reaction forms a stable triazole linkage with an azide-functionalized molecule. acs.org

The true power of this compound lies in the mutual exclusivity of these two reactions. The aldehyde will not react with an azide (B81097), and the alkyne will not react with an aminooxy group. This orthogonality allows for a controlled, sequential strategy for building complex molecular architectures. For example, a molecule bearing an aminooxy group can first be attached to the aldehyde end of the linker, and subsequently, a second molecule bearing an azide can be "clicked" onto the alkyne end, all with high precision and minimal side reactions. beilstein-journals.orgresearchgate.net This dual-reactivity enables the assembly of sophisticated bioconjugates, such as ADCs, where one end of the linker attaches to a targeting antibody and the other to a cytotoxic payload. medchemexpress.com

Compound Data

The properties of the specific linker discussed in this article are summarized below.

| Property | Value | Source(s) |

| Compound Name | This compound | labshake.comrocketcdn.me |

| Synonym(s) | Ald-Ph-amido-PEG4-propargyl | labshake.commedchemexpress.com |

| CAS Number | 1969299-27-1 | labshake.commedchemexpress.comchembk.com |

| Molecular Formula | C₁₉H₂₅NO₆ | labshake.commedchemexpress.comchembk.com |

| Molecular Weight | 363.40 g/mol | labshake.commedchemexpress.com |

| IUPAC Name | 4-Formyl-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]benzamide | labshake.com |

| Reactive Group 1 | Aldehyde (-CHO) | medchemexpress.combroadpharm.com |

| Reactive Group 2 | Propargyl (-C≡CH) | medchemexpress.comaxispharm.com |

| Linker Type | Non-cleavable, Heterobifunctional PEG | medchemexpress.comchembk.com |

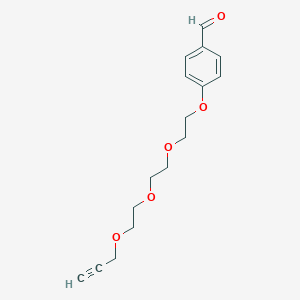

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOQBOUSVZMZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Aldehyde Benzyl Peg4 Propargyl and Analogous Heterobifunctional Peg Derivatives

Established Synthetic Pathways for Terminal Alkyne Functionalization of Poly(ethylene glycol)

The introduction of a terminal alkyne, most commonly a propargyl group, onto a PEG chain is a fundamental step in creating "clickable" PEG linkers. This functionality allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

One of the most direct and widely used methods is the Williamson ether synthesis . nih.gov This reaction involves the deprotonation of a terminal hydroxyl group of a PEG chain using a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with an alkyl halide like propargyl bromide. nih.govmdpi.com The reaction of a symmetrical PEG diol, such as tetraethylene glycol, can be controlled to favor monofunctionalization by using stoichiometric amounts of the reagents, though this often results in a mixture of unreacted, monofunctionalized, and difunctionalized products requiring chromatographic separation. nih.gov

An alternative strategy starts with a heterobifunctional PEG possessing a carboxyl group. The carboxyl group can be esterified with propargyl alcohol or reacted with propargyl bromide in the presence of a base like potassium hydroxide (B78521) to form a propargyl ester, efficiently installing the terminal alkyne. mdpi.comresearchgate.net This approach is particularly useful when the other terminus of the PEG already bears the second desired functional group (or its precursor). mdpi.com

Furthermore, alkyne groups can be introduced during the polymerization process itself. For instance, ring-opening polymerization of ethylene (B1197577) oxide can be initiated with an alkyne-containing initiator, such as propargyl alcohol, to directly yield a PEG chain with a terminal propargyl group. acs.org

Below is a table summarizing common methods for PEG propargylation.

| Starting Material | Key Reagents | Product | Key Advantages | Reference(s) |

| HO-PEG-OH | 1. NaH 2. Propargyl bromide | Propargyl-O-PEG-OH | Direct, utilizes common starting materials. | nih.gov |

| HOOC-PEG-OH | 1. KOH 2. Propargyl bromide | Propargyl-ester-PEG-OH | High efficiency, good for pre-functionalized PEGs. | mdpi.comresearchgate.net |

| Ethylene Oxide | Propargyl alcohol (as initiator) | Propargyl-O-PEG-OH | Controlled polymerization, direct incorporation. | acs.org |

Methodologies for Incorporating Aldehyde Moieties into Poly(ethylene glycol) Architectures

The aldehyde group is a valuable functional handle for bioconjugation, as it selectively reacts with amines (e.g., N-terminal amines or lysine (B10760008) side chains on proteins) under mild reductive amination conditions to form stable secondary amine linkages. google.com

A common method for introducing an aldehyde is the oxidation of a terminal primary alcohol on the PEG chain. However, this can be challenging due to the potential for over-oxidation to a carboxylic acid and the need for mild, selective oxidizing agents.

A more robust and widely adopted strategy involves the use of acetal-protected aldehyde precursors . google.com An acetal (B89532) group, such as a diethyl acetal, is stable under many reaction conditions, including those used for modifying the other end of the PEG linker. The synthesis often involves reacting a PEG-hydroxyl with a molecule like bromoacetaldehyde (B98955) diethyl acetal. The aldehyde can then be deprotected under mild acidic conditions when needed. acs.orgacs.org

Innovative approaches also include the copolymerization of ethylene oxide with specialized glycidyl (B131873) ether monomers that carry a protected aldehyde functionality, such as 3,3-dimethoxy-propanyl glycidyl ether (DMPGE). acs.orgresearchgate.net This allows for the creation of PEG chains with multiple aldehyde groups distributed along the backbone, although terminal functionalization remains the most common goal for discrete linkers. acs.orgresearchgate.net

| Method | Description | Key Features | Reference(s) |

| Oxidation | Direct oxidation of a terminal PEG-OH to PEG-CHO. | Simple concept, but can suffer from low selectivity and over-oxidation. | google.com |

| Acetal Precursor | Alkylation of PEG-OH with an acetal-protected aldehyde reagent, followed by acidic deprotection. | High stability of the protecting group allows for orthogonal synthesis; reliable deprotection. | google.comacs.orgacs.org |

| Monomer Polymerization | Anionic ring-opening copolymerization of ethylene oxide and an acetal-bearing monomer. | Allows for multiple aldehyde functionalities along the PEG chain. | acs.orgresearchgate.net |

Targeted Synthesis of Aldehyde-benzyl-PEG4-propargyl and Related Heterobifunctional PEG Linkers

The synthesis of a complex heterobifunctional linker like Ald-benzyl-PEG4-propargyl requires a multi-step, strategic approach that combines the principles of terminal functionalization with orthogonal protection schemes. The benzyl (B1604629) group serves not just as a spacer but as the precursor to the aldehyde functionality.

Strategies for Benzyl Spacer Integration within PEG Linkers

The benzyl group is frequently used in PEG synthesis, often as a protecting group for a hydroxyl moiety due to its stability and its selective removal by catalytic hydrogenolysis. creativepegworks.comnih.gov This same chemistry can be leveraged to introduce the benzyl spacer.

A typical strategy starts with a PEG-diol, such as tetraethylene glycol (HO-PEG4-OH). Monobenzylation can be achieved by reacting the diol with benzyl bromide in the presence of a base. acs.org This creates a heterobifunctional intermediate, Benzyl-O-PEG4-OH, where one hydroxyl is protected as a stable benzyl ether and the other remains free for further modification. After functionalizing the free hydroxyl end (e.g., with a propargyl group), the benzyl ether can be cleaved via hydrogenolysis (e.g., using H₂ and a Palladium catalyst) to regenerate the primary alcohol (HO-CH₂-PEG4-propargyl). This alcohol is then oxidized under controlled conditions (e.g., using Swern or Dess-Martin oxidation) to yield the target benzaldehyde (B42025). A more direct route involves using a hydroxybenzaldehyde precursor where the aldehyde is protected as an acetal.

Sequential Functionalization Approaches for Orthogonal End-Group Derivatization

Orthogonal protection is critical for the synthesis of heterobifunctional PEGs. ub.eduiris-biotech.de This strategy involves using protecting groups for different functionalities that can be removed under distinct conditions without affecting each other. iris-biotech.de

For this compound, a logical synthetic sequence is as follows:

Desymmetrization: Start with tetraethylene glycol (HO-PEG4-OH). One hydroxyl is protected with a group that can later be converted to the aldehyde-benzyl moiety. A common approach is to use a protecting group that is orthogonal to the chemistry needed to install the propargyl group. A benzyl group is ideal here. acs.orgnih.gov

Propargylation: The remaining free hydroxyl group of Benzyl-O-PEG4-OH is then reacted with propargyl bromide and a base (e.g., NaH) to form Benzyl-O-PEG4-propargyl. nih.gov

Deprotection and Oxidation: The benzyl group is removed via catalytic hydrogenolysis to yield HO-PEG4-propargyl. This primary alcohol is then oxidized to the corresponding aldehyde, creating Ald-PEG4-propargyl. To achieve the specific "Ald-benzyl" structure, one would start with a precursor like 4-(hydroxymethyl)benzaldehyde, where the aldehyde is protected as an acetal. This would be attached to the PEG chain, followed by propargylation of the other end, and finally, deprotection of the acetal to reveal the benzaldehyde.

An alternative involves activating one end of the PEG-diol with a good leaving group, such as a tosylate (Ts) or mesylate (Ms). mdpi.com For example, mono-tosylation of HO-PEG4-OH yields TsO-PEG4-OH. The tosylate can then be displaced by a nucleophile to install one functional group, while the hydroxyl is converted to the second. mdpi.com

| Step | Intermediate 1 | Reagents | Intermediate 2 | Reagents | Final Product |

| Route A | HO-PEG4-OH | 1. NaH 2. Benzyl-Br | BnO-PEG4-OH | 1. NaH 2. Propargyl-Br | BnO-PEG4-Propargyl |

| Route B | HO-PEG4-OH | 1. TsCl, Pyridine | TsO-PEG4-OH | 1. Propargyl alcohol, NaH | TsO-PEG4-Propargyl |

Following the formation of the orthogonally protected intermediate, deprotection and subsequent functionalization steps would yield the final product.

Multicomponent Reaction Paradigms for Multifunctional Linker Synthesis

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, offer an efficient alternative to linear, stepwise synthesis. nih.govacs.org The Ugi four-component reaction (U-4CR) is particularly powerful for generating diverse, peptide-like scaffolds that can serve as linkers. nih.govresearchgate.net The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org

To synthesize a linker analogous to this compound, one could design the four components to carry the necessary functionalities. For example:

Aldehyde Component: A PEGylated aldehyde (e.g., OHC-PEG4-OH).

Amine Component: An amine containing a protected aldehyde, such as 4-(aminomethyl)benzaldehyde (B3188001) diethyl acetal.

Carboxylic Acid Component: A simple acid like acetic acid.

Isocyanide Component: An isocyanide bearing the alkyne, such as 1-(isocyano)-2-(prop-2-yn-1-yloxy)ethane.

The Ugi reaction would yield a complex adduct containing both the propargyl group and a protected benzaldehyde, embedded within a stable, amide-containing backbone. Subsequent deprotection would reveal the aldehyde functionality. This MCR approach allows for modularity and rapid generation of diverse linkers by simply varying the input components. nih.govnih.govbeilstein-journals.org

Mechanistic and Methodological Aspects of Chemical Transformations Involving Aldehyde Benzyl Peg4 Propargyl

Alkyne-Directed Click Chemistry Reactions

The terminal alkyne of Ald-benzyl-PEG4-propargyl is a key functional group for "click chemistry," a set of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions. chemie-brunschwig.ch

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kinetics and Biocompatibility Considerations

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the formation of a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). medchemexpress.combroadpharm.cominterchim.fr This reaction is widely employed for the conjugation of biomolecules due to its efficiency and specificity. chemie-brunschwig.ch

Kinetics: The kinetics of the CuAAC reaction are significantly influenced by the copper(I) catalyst, ligands, and reaction conditions. The use of copper-coordinating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), accelerates the reaction rate and stabilizes the Cu(I) oxidation state, which is crucial for catalytic activity. chemie-brunschwig.chnih.gov The reaction typically follows second-order kinetics, with rates dependent on the concentrations of both the alkyne and the azide. nih.gov For bioconjugation applications where reactant concentrations are often low, efficient catalysis is critical to achieving reasonable reaction times. nih.gov

Biocompatibility: A primary concern for in vivo and cellular applications of CuAAC is the cytotoxicity of the copper catalyst. nih.govnih.gov To mitigate this, ligands that chelate copper and reduce its toxicity are employed. nih.gov Furthermore, the development of water-soluble ligands has improved the biocompatibility of the catalytic system. nih.gov Despite these advances, removal of copper from the final conjugate is often necessary for therapeutic applications to meet regulatory limits on heavy metal contamination. nih.govmdpi.com

| Parameter | Description | Relevance to this compound |

| Catalyst | Typically a Cu(I) salt, often generated in situ from Cu(II) by a reducing agent like sodium ascorbate. nih.gov | Essential for the cycloaddition with the propargyl group. |

| Ligands | Accelerate the reaction and protect biomolecules from oxidative damage. nih.govresearchgate.net Common examples include TBTA and THPTA. | Can significantly improve conjugation efficiency and yield. |

| Reaction Time | Generally fast, often reaching completion within an hour at room temperature with sufficient reactant concentrations (>10 µM). nih.gov | Allows for rapid conjugation protocols. |

| Biocompatibility Issues | Copper-induced cytotoxicity and potential for oxidative damage to biomolecules. nih.govnih.govresearchgate.net | Requires careful optimization of catalyst and ligand concentrations for biological applications. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioorthogonal Ligation

To circumvent the toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.

While this compound itself contains a terminal, unstrained alkyne, it can be conjugated to a molecule bearing a strained cyclooctyne. Alternatively, the azide-functionalized partner would be designed to react with the propargyl group in a subsequent copper-catalyzed step if SPAAC were used for another part of a multi-step synthesis. The principles of SPAAC are relevant in the broader context of bioorthogonal chemistry where this compound is a useful tool.

Kinetics and Biocompatibility: SPAAC reactions are generally slower than their copper-catalyzed counterparts but offer superior biocompatibility due to the absence of a metal catalyst. nih.gov The reaction rate is highly dependent on the structure and strain of the cyclooctyne. magtech.com.cn The bioorthogonality of SPAAC makes it suitable for applications in living cells and organisms. nih.gov

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Reaction Rate | Generally faster nih.gov | Generally slower, dependent on cyclooctyne strain nih.govmagtech.com.cn |

| Biocompatibility | Concerns due to copper toxicity nih.govnih.gov | Excellent, widely used in living systems nih.gov |

| Reactants | Terminal or internal alkynes and azides | Strained cyclooctynes and azides |

Aldehyde-Mediated Bioconjugation Chemistries

The aldehyde group of this compound provides a versatile handle for conjugation to various nucleophiles, particularly those found in biomolecules. These reactions are often chemoselective and can be performed under mild, aqueous conditions. rsc.orgresearchgate.net

Oxime Formation via Reaction with Aminooxy Groups

Aldehydes react with aminooxy groups to form stable oxime linkages. interchim.frnih.gov This reaction is highly efficient and proceeds under mild acidic to neutral pH conditions. nih.gov

Mechanism and Stability: The reaction involves the nucleophilic attack of the aminooxy group on the aldehyde carbon, followed by dehydration to form the oxime bond (C=N-O). youtube.com Oximes are significantly more stable towards hydrolysis than hydrazones and imines, making them suitable for creating long-lasting bioconjugates. nih.govresearchgate.netwikipedia.org

| Reaction Parameter | Condition | Outcome |

| pH | Mildly acidic to neutral | Efficient oxime formation |

| Reactants | Aldehyde and aminooxy-functionalized molecules | Stable oxime linkage interchim.fr |

| Byproduct | Water nih.gov | Clean reaction with minimal side products |

Hydrazone Formation with Hydrazine (B178648) Derivatives

Aldehydes can react with hydrazine derivatives, such as hydrazides, to form hydrazone linkages. broadpharm.comnih.gov This reaction is also a condensation reaction that proceeds readily in aqueous solutions, typically at a pH range of 5 to 7. broadpharm.com

pH-Sensitivity and Applications: Hydrazone bonds are generally less stable than oxime bonds and are susceptible to hydrolysis, particularly at acidic pH. nih.govnih.gov This pH-dependent stability can be advantageous for applications requiring the controlled release of a conjugated molecule, such as in drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes. nih.govacs.org The stability of the hydrazone can be modulated by the substituents on both the aldehyde and the hydrazine. nih.gov

| Linkage | Stability | Key Feature | Common Application |

| Oxime | High hydrolytic stability nih.govresearchgate.net | Forms a very stable conjugate | Permanent labeling of biomolecules |

| Hydrazone | pH-sensitive, labile at acidic pH nih.govnih.gov | Allows for cleavable conjugation | pH-responsive drug delivery systems acs.org |

Reductive Amination Strategies for Primary Amine Conjugation

Reductive amination is a two-step process for conjugating aldehydes to primary amines. The initial reaction forms an unstable Schiff base (imine), which is then reduced to a stable secondary amine linkage. nih.govcreativepegworks.com

Mechanism and Reducing Agents: The formation of the imine is reversible and pH-dependent. creativepegworks.com The subsequent reduction is typically achieved using a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov This method is widely used for the PEGylation of proteins and other biomolecules containing accessible primary amine groups, such as the N-terminus or the side chain of lysine (B10760008) residues. nih.govnih.gov

| Step | Reaction | Reagents | Product |

| 1 | Imine formation | Aldehyde + Primary amine | Unstable Schiff base creativepegworks.com |

| 2 | Reduction | Sodium cyanoborohydride or sodium triacetoxyborohydride nih.gov | Stable secondary amine linkage |

Compound Name Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Aldehyde-benzyl-tetra(ethylene glycol)-propargyl |

| PEG | Poly(ethylene glycol) |

| CuAAC | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine |

| NaBH3CN | Sodium cyanoborohydride |

| NaBH(OAc)3 | Sodium triacetoxyborohydride |

Orthogonal Reactivity and Chemoselectivity in Multifunctional Linker Applications

The strategic design of multifunctional linkers is pivotal in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The efficacy of these linkers hinges on the principle of orthogonal reactivity, which allows for the sequential and selective modification of different parts of a molecule without unintended cross-reactivity. This compound is a heterobifunctional linker engineered to leverage this principle, featuring distinct reactive handles—an aldehyde and a propargyl group—separated by a polyethylene (B3416737) glycol (PEG) spacer and a benzyl (B1604629) moiety. This design enables chemoselective ligations, where each functional group can participate in a specific reaction under a particular set of conditions, oblivious to the presence of the other.

The aldehyde group serves as a versatile handle for bioconjugation, readily reacting with amine- or hydrazide-containing molecules to form imines or hydrazones, respectively. broadpharm.com This type of condensation reaction is widely employed for attaching linkers to biomolecules. Conversely, the terminal alkyne of the propargyl group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.combroadpharm.com This reaction forms a stable triazole linkage with an azide-functionalized molecule. The distinct reaction conditions required for aldehyde condensation and CuAAC allow for a high degree of control over the synthetic sequence.

The chemoselectivity of the aldehyde and propargyl groups is fundamental to the utility of this compound in multistep syntheses. For instance, a biomolecule containing a hydrazide can be selectively coupled to the aldehyde terminus of the linker. Subsequently, the resulting conjugate, now bearing a terminal alkyne, can be precisely attached to a second molecule functionalized with an azide group via a click reaction. This orthogonal reactivity ensures that the azide-containing molecule does not react with the aldehyde, and the hydrazide-functionalized biomolecule does not interfere with the alkyne. The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often crucial for biological applications. broadpharm.com

The table below illustrates the orthogonal reaction compatibility of the functional groups present in this compound.

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Orthogonality |

| Aldehyde | Amine | Reductive Amination | Amine | High |

| Aldehyde | Hydrazide | Hydrazone formation | Hydrazone | High |

| Propargyl (Alkyne) | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High |

This inherent orthogonality allows for a "plug-and-play" approach to constructing complex bioconjugates. Researchers can independently synthesize and functionalize different molecular components and then assemble them in a controlled, stepwise manner using the aldehyde and propargyl handles of the linker. This modularity is highly advantageous in medicinal chemistry and chemical biology for creating libraries of compounds for screening and optimization. For example, in the development of PROTACs, the aldehyde could be used to attach a ligand for a target protein, while the alkyne is used to click on a ligand for an E3 ubiquitin ligase. nih.gov

Applications and Functionalization Strategies of Aldehyde Benzyl Peg4 Propargyl in Contemporary Academic Research

Engineering Biomacromolecule Conjugates for Chemical Biology Studies

The precise construction of biomacromolecule conjugates is essential for elucidating biological processes and developing new therapeutic and diagnostic agents. Aldehyde-benzyl-PEG4-propargyl serves as a versatile tool in this field, enabling the stable and specific linkage of proteins, peptides, and nucleic acids to other molecules of interest.

Site-Specific Modification of Proteins and Peptides

Site-specific modification of proteins and peptides is crucial for creating homogeneous bioconjugates that retain their biological activity. biopharminternational.com The aldehyde group of the linker facilitates covalent attachment to primary amines on a protein, such as the ε-amino group of lysine (B10760008) residues or the α-amino group at the N-terminus.

A key strategy for achieving site-specificity involves targeting the N-terminal α-amino group. nih.gov By conducting the reaction at a slightly acidic pH, the N-terminal amine (pKa ≈ 7.8) is more reactive towards the aldehyde than the ε-amino groups of lysine residues (pKa ≈ 10.1), which remain protonated and less nucleophilic. nih.gov This method allows for the attachment of a single linker molecule at a defined position, yielding a homogenous product with a pendant propargyl group ready for further functionalization. This alkyne handle can then be used to attach various payloads, such as drugs or imaging agents, via click chemistry. uni-konstanz.de

| Parameter | Description | Key Advantage |

|---|---|---|

| Target Functional Group | Primary amines (N-terminus α-amino group, Lysine ε-amino group) | Readily available on native proteins. |

| Linker Reactive Group | Aldehyde | Forms a Schiff base, which can be reduced to a stable secondary amine. |

| Strategy for Site-Specificity | pH-controlled reaction targeting the N-terminus. nih.gov | Produces a homogeneous population of modified protein. |

| Secondary Functionalization | Propargyl group for click chemistry (CuAAC). | Highly efficient and bio-orthogonal reaction for attaching a second molecule. |

Functionalization of Nucleic Acids and Oligonucleotides

The functionalization of nucleic acids and oligonucleotides is fundamental for their use as molecular probes, diagnostic tools, and therapeutic agents. Synthetic oligonucleotides can be readily produced with amine modifications at either the 5' or 3' terminus, or even at internal positions. These engineered amine groups serve as specific attachment points for the aldehyde group of Ald-benzyl-PEG4-propargyl.

The conjugation process involves reacting the amine-modified nucleic acid with the linker, resulting in a stable oligonucleotide bearing a terminal propargyl group. This alkyne-functionalized nucleic acid is a versatile intermediate. It can be efficiently "clicked" with azide-modified molecules, such as fluorescent dyes for detection, biotin (B1667282) for purification, or nanoparticles for delivery systems, leveraging the high efficiency and specificity of click chemistry reactions. nih.gov This modular approach allows for the straightforward creation of a wide array of customized nucleic acid-based tools for research.

Advanced Strategies for Cell Surface and Exosome Functionalization

Modifying the surfaces of cells and exosomes is a rapidly advancing area of research aimed at enhancing targeted drug delivery and in vivo imaging. nih.gov Exosomes, in particular, are natural nanovesicles that hold great promise as delivery vehicles due to their biocompatibility and ability to cross biological barriers. nih.gov

The surfaces of both cells and exosomes are decorated with proteins that present accessible amine groups. The aldehyde moiety of this compound can be used to covalently attach the linker to these surface proteins. rsc.org This process transforms the exosome or cell surface, creating a platform functionalized with propargyl groups. These groups can then be used to attach targeting ligands (e.g., antibodies, peptides, or aptamers) or imaging agents via click chemistry. researchgate.netves4us.eu This strategy allows for the precise engineering of exosomes that can be directed to specific tissues or tracked in real-time within a biological system. nih.gov

| Step | Description | Reaction Type | Purpose |

|---|---|---|---|

| 1. Primary Functionalization | Reaction of this compound with amine groups on exosome surface proteins. | Aldehyde-amine condensation (Schiff base formation). | To install alkyne handles onto the exosome surface. researchgate.net |

| 2. Secondary Conjugation | Reaction of the alkyne-functionalized exosome with an azide-modified ligand or probe. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov | To attach targeting moieties or imaging agents. nih.gov |

Molecular Probe Design and Advanced Imaging Modalities

Molecular imaging probes are essential for visualizing and quantifying biological processes in living systems. nih.gov The design of these probes requires a modular architecture that typically includes a targeting element, a linker, and a signaling component. nih.gov Aldehyde-benzyl-PEG4-propargyl is an ideal linker for this purpose, providing a stable connection between the biological targeting moiety and the imaging agent.

Integration into Fluorescent and Reporter Probes

Fluorescent probes are widely used to study the location and function of biomolecules within cells. mdpi.com The this compound linker enables a straightforward, two-step synthesis of such probes. First, a targeting biomolecule, such as a peptide or antibody, is conjugated to the linker's aldehyde group. Second, an azide-derivatized fluorescent dye is attached to the linker's propargyl group via click chemistry.

This strategy is also applicable to the synthesis of reporter probes, such as those used in quantitative polymerase chain reaction (qPCR). microsynth.comsigmaaldrich.com These probes are oligonucleotides that contain a reporter fluorophore and a quencher. The linker can be used to attach a specific reporter dye to an amine-modified oligonucleotide, facilitating the creation of custom probes for sensitive and specific nucleic acid detection. idtdna.com

| Reporter Dye Family | Common Examples (Azide-derivatizable) | Typical Application |

|---|---|---|

| Fluorescein | FAM (Fluorescein) | qPCR, Sanger sequencing |

| Cyanine | Cy3, Cy5, Cy7 | Fluorescence microscopy, flow cytometry |

| Rhodamine | TAMRA, Texas Red | qPCR, fluorescence polarization |

| BODIPY | BODIPY FL | Live-cell imaging, fluorescent labeling |

Radiotracer Synthesis and Chelator Conjugation

Radiotracers are critical for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tracers require a chelator to securely bind a radioactive metal isotope. nih.gov Site-specific conjugation of these chelators to a targeting biomolecule is essential for creating well-defined imaging agents with optimal in vivo properties. nih.gov

The this compound linker provides an elegant solution for this challenge. A targeting protein or antibody is first modified with the linker. Subsequently, an azide-modified chelator (e.g., DFO for Zirconium-89 or DOTA for Gallium-68/Lutetium-177) is attached via click chemistry. This method ensures that a precise number of chelators are attached at a specific site, leading to homogeneous radiotracers with predictable pharmacokinetics and improved imaging performance.

| Chelator (Azide-derivatized) | Common Radiometals | Imaging Modality |

|---|---|---|

| DFO (Desferrioxamine) | 89Zr (Zirconium-89) | PET |

| DOTA | 68Ga, 177Lu, 64Cu | PET / SPECT / Radiotherapy |

| NOTA | 68Ga, 64Cu | PET |

| DTPA | 111In (Indium-111) | SPECT |

Development of Targeted Molecular Systems

The capacity to link distinct molecular entities with precision is a cornerstone of modern therapeutic development. Aldehyde-benzyl-PEG4-propargyl serves as a critical linker in the creation of sophisticated, targeted systems designed to act at specific sites within the body, thereby enhancing efficacy and minimizing off-target effects.

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.com A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. explorationpub.com The linker is a crucial component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. precisepeg.comnih.gov

Aldehyde-benzyl-PEG4-propargyl is an exemplary scaffold for PROTAC synthesis due to its distinct reactive handles. The propargyl group is readily conjugated to an azide-modified ligand (for either the target protein or the E3 ligase) via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." Concurrently, the benzaldehyde (B42025) group can be reacted with an amine- or hydrazide-functionalized binding moiety through reductive amination or hydrazone formation. explorationpub.com This modular approach allows for the rapid assembly of PROTAC libraries with varied linker lengths and attachment points for optimization. explorationpub.com

The embedded PEG4 spacer offers several advantages. It provides a flexible, hydrophilic chain that can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. precisepeg.comexplorationpub.com Furthermore, the length of the PEG spacer is a critical parameter that must be optimized to achieve the ideal spatial orientation between the target protein and the E3 ligase for efficient ubiquitination. explorationpub.com Research has shown that even minor changes in linker length, such as varying the number of ethylene (B1197577) glycol units, can dramatically impact degradation potency and even selectivity between protein isoforms. explorationpub.com

Table 1: Role of Functional Groups in this compound for PROTAC Synthesis

| Functional Group | Role in PROTAC Synthesis | Applicable Reaction |

|---|---|---|

| Aldehyde | Conjugation to E3 Ligase or Target Protein Ligand | Reductive Amination, Hydrazone Formation |

| PEG4 Spacer | Optimizes ternary complex geometry, enhances solubility and permeability | - |

| Propargyl | Conjugation to Target Protein or E3 Ligase Ligand | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents (payloads) specifically to cancer cells by attaching them to a monoclonal antibody that recognizes a tumor-specific antigen. biochempeg.com The linker connecting the antibody and the payload is a key determinant of the ADC's stability in circulation and its ability to release the payload effectively at the target site. nih.gov

Aldehyde-benzyl-PEG4-propargyl serves as a non-cleavable linker in ADC development. The aldehyde functionality can be used for site-specific conjugation to the antibody. For instance, it can react with engineered amino acids like p-acetylphenylalanine, which contains a keto group, to form a stable oxime bond. nih.gov This ensures a homogenous ADC product with a defined drug-to-antibody ratio (DAR). nih.gov

Following antibody conjugation, the propargyl group is available for the attachment of an azide-modified cytotoxic payload using click chemistry. This bio-orthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of both the antibody and the potent drug. The PEG4 spacer in the linker plays a multifaceted role in ADCs. It enhances the hydrophilicity of the conjugate, which can mitigate aggregation issues often caused by hydrophobic payloads. biochempeg.comvectorlabs.com This improved solubility and the shielding effect of the PEG chain can also lead to better pharmacokinetic properties, including a longer circulation time and reduced immunogenicity. biochempeg.com

Table 2: Application of this compound in ADC Construction

| ADC Component | Conjugation Strategy with Linker | Benefit |

|---|---|---|

| Monoclonal Antibody | Site-specific reaction with the linker's aldehyde group (e.g., via engineered residues) | Homogenous ADC with controlled Drug-to-Antibody Ratio (DAR) |

| Cytotoxic Payload | Click chemistry reaction between the linker's propargyl group and an azide-modified drug | High efficiency, mild reaction conditions |

| PEG4 Spacer | Provides a hydrophilic bridge between antibody and payload | Improved solubility, reduced aggregation, enhanced pharmacokinetics |

Contributions to Advanced Materials Science and Polymer Engineering

The dual reactivity of Aldehyde-benzyl-PEG4-propargyl makes it a valuable building block for creating advanced materials with tailored properties and functionalities. Its ability to connect different components allows for the engineering of novel polymers and the modification of surfaces at the nanoscale.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for applications like tissue engineering and drug delivery. nih.govresearchgate.net The formation of a stable hydrogel requires the crosslinking of polymer chains.

The benzaldehyde group of Aldehyde-benzyl-PEG4-propargyl can be used as a crosslinking agent for polymers containing amine groups, such as gelatin or chitosan. nih.gov The reaction between the aldehyde and amine groups forms a Schiff base, a type of covalent bond that can create the hydrogel network. nih.govnih.gov This process can occur under physiological conditions, which is advantageous for encapsulating cells or sensitive therapeutic agents. scienceopen.com

Furthermore, the propargyl group within the hydrogel matrix remains available for secondary functionalization via click chemistry. This allows for the tethering of bioactive molecules, such as peptides or growth factors, to the hydrogel scaffold. This dual-crosslinking and functionalization capability enables the creation of "smart" hydrogels that can both provide structural support and present specific biological cues to cells. researchgate.net

Table 3: Hydrogel Systems Utilizing Aldehyde-Based Crosslinking

| Polymer Backbone | Crosslinking Reaction | Potential Application |

|---|---|---|

| Gelatin (amine groups) | Schiff base formation with aldehyde | 3D Bioprinting, Tissue Scaffolds nih.gov |

| Chitosan (amine groups) | Schiff base formation with aldehyde | Drug Delivery, Wound Dressing nih.gov |

| Hyaluronic Acid (modified with hydrazide groups) | Hydrazone bond formation with aldehyde | Cell Encapsulation, Regenerative Medicine scienceopen.com |

Modifying the surface of nanoparticles and other substrates is crucial for their application in biomedicine and diagnostics. nih.govcd-bioparticles.net Surface functionalization can improve biocompatibility, reduce non-specific protein adsorption, and allow for the attachment of targeting ligands or other functional molecules. nih.govresearchgate.net

Aldehyde-benzyl-PEG4-propargyl is an ideal candidate for surface modification. The molecule can be attached to a substrate through various chemical interactions. For surfaces functionalized with amines, the aldehyde group can form a stable covalent bond. cd-bioparticles.netmdpi.com Once the linker is immobilized, its exposed propargyl group serves as a versatile handle for the subsequent attachment of a wide array of molecules, such as fluorescent dyes, targeting peptides, or DNA strands, using click chemistry.

The PEG4 spacer provides a hydrophilic "cushion" on the surface, which is known to reduce fouling by preventing the non-specific adsorption of proteins. nih.gov This is particularly important for nanoparticles intended for in vivo use, as it can help them evade the immune system and prolong their circulation time. nih.gov

The orthogonal reactive ends of Aldehyde-benzyl-PEG4-propargyl enable its use as a molecular bridge to fabricate complex, multi-component polymeric systems. This includes the synthesis of block copolymers and the creation of polymer networks with defined architectures.

For example, an amine-terminated polymer can be reacted with the aldehyde group of the linker. The resulting polymer, now featuring a terminal propargyl group, can then be "clicked" onto an azide-terminated polymer of a different type. This strategy allows for the synthesis of A-B block copolymers, where A and B are polymers with distinct properties (e.g., one hydrophobic and one hydrophilic), leading to materials that can self-assemble into complex nanostructures like micelles or vesicles. This approach offers a powerful method for creating novel materials with properties derived from the combination of different polymer blocks.

Q & A

Q. How does this compound compare to Mal-PEG4-propargyl in antibody-drug conjugate (ADC) synthesis?

- Answer :

- Aldehyde vs. maleimide : Aldehydes target lysine residues (broader specificity), while maleimides selectively react with cysteine thiols. Conduct side-by-side conjugation efficiency assays using trastuzumab .

- Stability : Maleimide conjugates are prone to retro-Michael reactions in vivo, whereas aldehyde-derived Schiff bases may require stabilization via borohydride reduction .

- Application : this compound is preferable for amine-rich targets, while maleimide variants suit cysteine-engineered antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.